molecular formula C₂₈H₄₄O₃ B1147353 1alpha,24-Dihydroxy vitamin D2 CAS No. 124043-51-2

1alpha,24-Dihydroxy vitamin D2

Cat. No.: B1147353
CAS No.: 124043-51-2
M. Wt: 428.65
InChI Key:
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Description

1alpha,24-Dihydroxy vitamin D2 is a biologically active form of vitamin D2, also known as ergocalciferol. This compound is a secosteroid, which means it has a broken ring structure. It plays a crucial role in calcium and phosphorus homeostasis in the body, contributing to bone health and various other physiological functions. The compound is synthesized in the body through a series of hydroxylation reactions involving vitamin D2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,24-Dihydroxy vitamin D2 typically starts from ergosterol, a sterol found in fungi and plants. The synthetic route involves multiple steps, including:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the hydroxylation steps, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1alpha,24-Dihydroxy vitamin D2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and oxidized metabolites, which can have different biological activities .

Scientific Research Applications

1alpha,24-Dihydroxy vitamin D2 has several scientific research applications:

Mechanism of Action

1alpha,24-Dihydroxy vitamin D2 exerts its effects by binding to the vitamin D receptor, a nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of genes involved in calcium and phosphorus metabolism. This regulation leads to increased intestinal absorption of calcium and phosphorus, mobilization of calcium from bones, and reabsorption of calcium in the kidneys .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and metabolic pathways compared to other vitamin D metabolites. This uniqueness makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZFJAXAEXQSKL-GNMODTJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/C(C)(C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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